(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate
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Overview
Description
(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes an ethyl ester group, an allyl group, and a phenylthiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of (Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.
Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction between the thiazole derivative and an appropriate aldehyde or ketone.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has potential biological activity and is studied for its effects on various biological systems, including its antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
(Z)-ethyl 2-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)benzoate can be compared with other similar compounds, such as:
(Z)-3-allyl-4-phenyl-N-(p-tolyl)thiazol-2(3H)-imine: This compound has a similar thiazole ring structure but differs in the substituents attached to the ring.
N-Nitroso-3-allyl-4-phenylthiazol-2(3H)-imine: This compound contains a nitroso group, which imparts different chemical and biological properties compared to the ethyl ester group in this compound.
Properties
IUPAC Name |
ethyl 2-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-3-14-23-19(16-10-6-5-7-11-16)15-26-21(23)22-18-13-9-8-12-17(18)20(24)25-4-2/h3,5-13,15H,1,4,14H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXBPKQLXFSDTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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